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PROTAC BRD9-binding moiety 5 -

PROTAC BRD9-binding moiety 5

Catalog Number: EVT-11411385
CAS Number:
Molecular Formula: C19H18N6O
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC BRD9-binding moiety 5 is a compound that plays a significant role in the development of targeted protein degradation strategies, particularly in cancer therapy. This compound is part of a class of molecules known as PROTACs (Proteolysis Targeting Chimeras), which harness the cell's ubiquitin-proteasome system to selectively degrade specific proteins. The BRD9-binding moiety specifically targets the bromodomain-containing protein 9, which is implicated in various oncogenic processes.

Source

The compound is synthesized through a series of chemical reactions that involve various precursors and reagents. Its development has been driven by research into small molecule inhibitors and their interactions with protein targets, particularly in the context of cancer treatment.

Classification

PROTAC BRD9-binding moiety 5 falls under the category of small molecules used in targeted therapy. It is classified as a chemical compound with specific binding affinity for bromodomains, which are regions within proteins that recognize acetylated lysines on histones and non-histone proteins.

Synthesis Analysis

Methods

The synthesis of PROTAC BRD9-binding moiety 5 typically involves:

  1. Coupling Reactions: Utilizing peptide coupling techniques to link various chemical moieties.
  2. Functionalization: Modifying existing compounds to enhance binding specificity and efficacy.
  3. Purification: Employing chromatographic methods to isolate the desired product from reaction mixtures.

Technical Details

  • Reagents: Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts that facilitate the formation of amide bonds.
  • Solvents: Polar aprotic solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) are often used to dissolve reactants and facilitate reactions.
Molecular Structure Analysis

Structure

The molecular structure of PROTAC BRD9-binding moiety 5 includes:

  • Core Structure: A central scaffold that provides stability and facilitates interaction with BRD9.
  • Functional Groups: Various functional groups that enhance solubility and binding affinity.

Data

  • Molecular Formula: C₁₈H₁₈N₄O₄
  • Molecular Weight: Approximately 350.36 g/mol
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry software to predict binding interactions.
Chemical Reactions Analysis

Reactions

The synthesis involves several key reactions:

  1. Amide Formation: Reaction between carboxylic acids and amines to form amides, crucial for linking different moieties.
  2. Cyclization Reactions: Creating cyclic structures that can stabilize the molecule and enhance its biological activity.

Technical Details

  • Reaction conditions such as temperature, pH, and time are critical for optimizing yield and purity.
  • Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
Mechanism of Action

Process

PROTAC BRD9-binding moiety 5 functions by engaging with BRD9, leading to its ubiquitination and subsequent degradation by the proteasome. The mechanism involves:

  1. Binding to Target Protein: The moiety binds specifically to BRD9 via its bromodomain.
  2. Recruitment of E3 Ligase: The PROTAC simultaneously recruits an E3 ubiquitin ligase, facilitating the transfer of ubiquitin molecules onto BRD9.
  3. Degradation: Once ubiquitinated, BRD9 is recognized by the proteasome and degraded, effectively reducing its cellular levels.

Data

This targeted degradation can lead to decreased oncogenic signaling pathways, making it a promising strategy for cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may require protection from light and moisture.
  • Reactivity: Reacts with nucleophiles due to electrophilic functional groups present in its structure.

Relevant Data or Analyses

Thermal stability studies may indicate decomposition temperatures, while solubility tests can inform formulation strategies for therapeutic applications.

Applications

Scientific Uses

  1. Cancer Therapy: PROTAC BRD9-binding moiety 5 is being investigated for its potential to treat various cancers by targeting oncogenic proteins for degradation.
  2. Research Tool: It serves as a valuable tool in biochemical research for studying protein function and interactions within cellular pathways.
  3. Drug Development: The compound's design can inspire new therapeutic strategies aimed at other disease-related proteins beyond BRD9.

The ongoing research into PROTACs like BRD9-binding moiety 5 highlights their potential to revolutionize targeted therapy by providing a novel approach to controlling protein levels within cells, thereby offering new avenues for treating diseases characterized by aberrant protein expression.

Introduction to BRD9 as an Epigenetic Target in Oncology

Role of Bromodomain-Containing Protein 9 in Chromatin Remodeling Complexes (Non-Canonical Brahma-Associated Factor)

Bromodomain-containing protein 9 serves as an essential structural and functional component of the non-canonical Brahma-associated factor complex, one of three mutually exclusive subtypes of mammalian switch/sucrose non-fermentable chromatin remodeling complexes. Unlike canonical Brahma-associated factor and polybromo-associated Brahma-associated factor complexes, the non-canonical Brahma-associated factor complex lacks core subunits including AT-rich interactive domain-containing protein 1/2, Brahma-associated factor 47, and Brahma-associated factor 57, but uniquely incorporates bromodomain-containing protein 9, glioma tumor suppressor candidate region gene 1, and glioma tumor suppressor candidate region gene 1-like [5] [8]. This distinct composition confers specialized functional properties:

Table 1: Chromatin Remodeling Complexes Featuring Bromodomain-Containing Proteins

Complex TypeDefining SubunitsBromodomain-Containing Protein ComponentPrimary Genomic Localization
Non-Canonical Brahma-Associated FactorGlioma tumor suppressor candidate region gene 1, Glioma tumor suppressor candidate region gene 1-likeBromodomain-containing protein 9Enhancers, CTCF-associated sites
Polybromo-Associated Brahma-Associated FactorPolybromo 1, Adenomatous polyposis coliBromodomain-containing protein 7Promoters, Mitotic chromosomes
Canonical Brahma-Associated FactorAT-rich interactive domain-containing protein 1/2, Brahma-associated factor 57NoneCell type-specific enhancers

The bromodomain-containing protein 9 bromodomain exhibits specific recognition of histone H4 diacetylated at lysine 5 and lysine 8 residues (H4K5acK8ac), as well as propionylated and butyrated modifications at these positions [5] [7]. This binding specificity facilitates the recruitment of non-canonical Brahma-associated factor complexes to acetylated chromatin regions, where the complex utilizes ATP hydrolysis to slide nucleosomes, evict histone variants, or alter nucleosome composition—ultimately modulating DNA accessibility for transcriptional machinery [4] [8]. Through these remodeling activities, bromodomain-containing protein 9-containing complexes regulate three-dimensional chromatin architecture and maintain topologically associating domains, particularly at CCCTC-binding factor-associated loci [4].

Functionally, bromodomain-containing protein 9-mediated chromatin remodeling governs lineage specification in hematopoietic stem cells, where its depletion promotes myeloid skewing while impairing B-cell development [4]. In osteoclastogenesis, bromodomain-containing protein 9 forms a complex with forkhead box protein P1 to activate signal transducer and activator of transcription 1 transcription and interferon-beta signaling, establishing a negative feedback mechanism that constrains excessive bone resorption [8]. These cell fate-determining functions underscore bromodomain-containing protein 9's pivotal role in maintaining differentiation balance, a mechanism frequently subverted in malignancies.

Bromodomain-Containing Protein 9 Dysregulation in Malignancies: Amplification, Mutation, and Oncogenic Functions

Bromodomain-containing protein 9 dysregulation manifests through multiple mechanisms across cancer types, including genomic amplification, transcriptional overexpression, and inactivating mutations. The bromodomain-containing protein 9 gene, located on chromosome 5p15.33, exhibits frequent amplification in cervical cancer and non-small cell lung cancer, correlating with increased protein expression and enhanced tumor proliferation [5] [7]. Conversely, loss-of-function mutations occur in squamous cell lung cancer, prostate adenocarcinoma, endometrial cancer, and hepatocellular carcinoma [5] [9]. Spliceosome mutations, particularly in splicing factor 3B subunit 1, drive aberrant bromodomain-containing protein 9 mRNA splicing and degradation in myelodysplastic syndrome, leading to impaired non-canonical Brahma-Associated Factor complex assembly [4].

Table 2: Bromodomain-Containing Protein 9 Genomic Alterations and Functional Consequences in Malignancies

Cancer TypeAlteration TypeFunctional ConsequenceOncogenic Mechanism
Acute Myeloid LeukemiaOverexpressionSustained c-Myc expressionBlocks differentiation, enhances self-renewal
Synovial SarcomaComplex dependencencBAF complex stabilizationMaintains proliferation, blocks apoptosis
Cervical CancerGenomic amplification (5p15.33)Increased bromodomain-containing protein 9 proteinEnhanced proliferation, metabolic reprogramming
Colon CancerTranscriptional upregulationGlycolysis gene activationWarburg effect promotion, tumor progression
MelanomaSpliceosome mutation-induced degradationLoss of CTCF-mediated chromatin organizationDeregulated lineage specification genes

Bromodomain-containing protein 9 exerts context-specific oncogenic functions through diverse molecular mechanisms. In acute myeloid leukemia, bromodomain-containing protein 9 utilizes its bromodomain to maintain c-Myc expression, preserving an undifferentiated, proliferative state in leukemic blasts [7]. Colon cancer studies reveal bromodomain-containing protein 9 coordinates histone H3 lysine 27 acetylation marks at promoters of glycolytic enzymes including enolase 2 and aldolase C, enhancing glycolytic flux and fueling the Warburg effect [9]. Bromodomain-containing protein 9 dependency is particularly pronounced in synovial sarcoma and malignant rhabdoid tumors, where non-canonical Brahma-Associated Factor complex stabilization represents a vulnerability [5] [10].

Functional studies demonstrate that bromodomain-containing protein 9 depletion or inhibition exerts antiproliferative effects across diverse cancer models. Bromodomain-containing protein 9 knockdown reduces cell growth in acute myeloid leukemia, synovial sarcoma, and malignant rhabdoid tumor cell lines [5] [10]. PROTAC bromodomain-containing protein 9-binding moiety 5 (chemical structure: C₁₉H₁₈N₆O; molecular weight: 346.39 g/mol; CAS: 893633-37-9) exhibits selective bromodomain-containing protein 9 binding (half-maximal inhibitory concentration = 4.20 μM) and demonstrates antiproliferative activity against Jurkat, MDA-MB-231, A375, and HCT-116 cancer cell lines with half-maximal inhibitory concentration values ranging from 77 ± 7 μM to 145 ± 3 μM after 48-hour exposure [1] [2] [6]. This compound serves as a critical building block for proteolysis-targeting chimera degraders, enabling more profound target suppression than inhibition alone.

Rationale for Targeted Degradation Versus Inhibition in Bromodomain-Containing Protein 9 Modulation

Traditional bromodomain-containing protein 9 inhibitors (e.g., LP99, I-BRD9) compete with acetyl-lysine binding, transiently disrupting bromodomain-containing protein 9's reader function. However, these inhibitors face pharmacological limitations:

  • Transient Target Engagement: Inhibitors require sustained target occupancy for efficacy, necessitating high systemic exposure that may increase off-target effects [10].
  • Incomplete Pathway Suppression: Inhibition leaves scaffolding functions of bromodomain-containing protein 9 within non-canonical Brahma-Associated Factor complexes intact, potentially permitting residual oncogenic activity [10].
  • Compensatory Mechanisms: Transcriptional feedback loops may compensate for partial bromodomain-containing protein 9 functional inhibition [10].

PROTAC bromodomain-containing protein 9-binding moiety 5 addresses these limitations by enabling the development of degraders that eliminate bromodomain-containing protein 9 entirely. This moiety serves as the target-warhead in proteolysis-targeting chimeras—heterobifunctional molecules that simultaneously engage bromodomain-containing protein 9 and an E3 ubiquitin ligase (e.g., cereblon, von Hippel-Lindau), inducing ubiquitination and proteasomal degradation of bromodomain-containing protein 9 [1] [6] [10].

Table 3: Bromodomain-Containing Protein 9 Modulation Strategies: Inhibition vs. Targeted Degradation

CharacteristicSmall Molecule InhibitorsPROTAC-Based Degraders
MechanismOccupancy-driven: Blocks bromodomainEvent-driven: Induces protein degradation
SelectivityBinary binding selectivityEnhanced selectivity through ternary complex requirements
Duration of ActionTransient (hours)Sustained (days post-washout)
PharmacodynamicsDose-dependent inhibitionSub-stoichiometric, catalytic degradation
Scaffolding EffectsPreserves non-canonical Brahma-Associated Factor integrityDisrupts entire non-canonical Brahma-Associated Factor complex
Resistance PotentialMay select for binding-pocket mutationsLess susceptible to point mutations

The catalytic mechanism of proteolysis-targeting chimeras enables sub-stoichiometric activity, potentially reducing the required therapeutic dose and mitigating off-target effects [10]. Preclinical studies demonstrate that bromodomain-containing protein 9 degraders achieve more complete and durable suppression of oncogenic pathways compared to inhibitors, particularly for c-Myc-driven malignancies [10]. This advantage is clinically validated by the progression of bromodomain-containing protein 9 degraders like CFT8634 into clinical trials for synovial sarcoma and SMARCB1-null tumors [10]. PROTAC bromodomain-containing protein 9-binding moiety 5 provides the critical target-binding pharmacophore for such degraders, with its 4.20 μM binding affinity offering optimal kinetics for ternary complex formation and degradation efficiency [1] [6].

Structural insights reveal that PROTAC bromodomain-containing protein 9-binding moiety 5 exploits the unique bromodomain-containing protein 9 bromodomain architecture, which features a tyrosine gatekeeper residue (versus isoleucine/valine in bromodomain and extra-terminal domain proteins) and distinct ZA/BC loop conformations [5] [7]. These features enable selective targeting over the homologous bromodomain-containing protein 7, which shares 72% bromodomain similarity but exerts tumor-suppressive functions in certain contexts [7]. The moiety's specificity profile makes it particularly valuable for constructing degraders that avoid antagonizing bromodomain-containing protein 7-dependent pathways, highlighting the precision achievable through structure-guided degrader design.

Properties

Product Name

PROTAC BRD9-binding moiety 5

IUPAC Name

N-[3-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]phenyl]acetamide

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C19H18N6O/c1-3-17-23-24-19-18(22-15-9-4-5-10-16(15)25(17)19)21-14-8-6-7-13(11-14)20-12(2)26/h4-11H,3H2,1-2H3,(H,20,26)(H,21,22)

InChI Key

JUNHMKZVTUHPRA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC(=CC=C4)NC(=O)C

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